molecular formula C6H10BrNO B1278964 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone CAS No. 90892-09-4

2-Bromo-1-(1-pyrrolidinyl)-1-ethanone

Cat. No.: B1278964
CAS No.: 90892-09-4
M. Wt: 192.05 g/mol
InChI Key: SPHXSIXITGVYAA-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-pyrrolidinyl)-1-ethanone is a bromo ketone building block of significant interest in medicinal chemistry and anticancer drug development. Its unique structure, featuring a pyrrolidine ring and a bromine substituent, makes it a versatile intermediate for the synthesis of novel bioactive molecules. Scientific research highlights its critical role as a precursor in the one-pot synthesis of a potent 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole derivative . This derivative is a promising antimitotic agent that inhibits tubulin polymerization by interfering with the colchicine site, demonstrates sub-micromolar antiproliferative activity against a panel of cancer cell lines, and is effective against multidrug-resistant cancers . The pyrrolidin-1-yl moiety provided by this reagent was found to be essential for this biological activity, as even minor structural changes led to a significant loss of potency . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHXSIXITGVYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455380
Record name Bromoacetylpyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90892-09-4
Record name Bromoacetylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromoacetyl)pyrrolidine
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Chemical Reactivity and Mechanistic Studies of 2 Bromo 1 1 Pyrrolidinyl 1 Ethanone

Electrophilic and Nucleophilic Characteristics of the α-Bromo Ketone Functionality

The α-bromo ketone is a classic bifunctional motif in organic chemistry, characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. The reactivity of this system is heavily influenced by the mutual electronic effects of the carbonyl group and the bromine atom.

The primary reaction pathway for α-haloketones involves the substitution of the halogen atom by a nucleophile. In 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone, the carbon atom attached to the bromine is highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of a bimolecular nucleophilic substitution (Sₙ2) reaction.

The reaction proceeds via a backside attack by the nucleophile, displacing the bromide ion as the leaving group. This transformation is a versatile method for introducing a wide array of functional groups at the α-position. The chemistry of α-bromoamides, a closely related class of compounds, has been extensively studied with a variety of nucleophiles including amines, carboxylic acids, and alcohols. nih.gov

Nucleophile (Nu⁻)ProductReaction Type
Cyanide (CN⁻)2-Cyano-1-(1-pyrrolidinyl)-1-ethanoneSₙ2
Azide (N₃⁻)2-Azido-1-(1-pyrrolidinyl)-1-ethanoneSₙ2
Thiolate (RS⁻)2-(Alkylthio)-1-(1-pyrrolidinyl)-1-ethanoneSₙ2
Amine (R₂NH)2-(Dialkylamino)-1-(1-pyrrolidinyl)-1-ethanoneSₙ2
Carboxylate (RCOO⁻)2-(Acyloxy)-1-(1-pyrrolidinyl)-1-ethanoneSₙ2

This table presents representative examples of nucleophilic substitution reactions at the α-carbon of this compound.

While the α-carbon is the primary site for Sₙ2 reactions, the carbonyl group itself retains its characteristic electrophilicity and can participate in reactions. For instance, the carbonyl can be reduced by hydride reagents to form the corresponding 2-bromo-1-(1-pyrrolidinyl)ethanol.

Furthermore, the presence of α-hydrogens in ketones allows for the formation of enol or enolate tautomers. Although this compound has only one α-hydrogen, its removal is a key step in certain reaction pathways. Under acidic conditions, the carbonyl oxygen is protonated, facilitating the tautomerization to a nucleophilic enol intermediate. This enol is a crucial species in the mechanism of acid-catalyzed α-halogenation of ketones. The rate-determining step in these reactions is typically the formation of the enol, after which the reaction with the electrophilic halogen is rapid.

Chemical Transformations Involving the Pyrrolidinyl Nitrogen

The pyrrolidine (B122466) ring, specifically the nitrogen atom, introduces another layer of chemical reactivity to the molecule, although its properties are significantly modulated by the adjacent acetyl group.

Unlike a simple secondary amine like pyrrolidine, which is a moderately strong base, the nitrogen atom in this compound is part of an amide functional group. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. This delocalization drastically reduces the availability of the lone pair for protonation, rendering the nitrogen atom essentially non-basic.

Consequently, this compound does not readily form salts with acids under typical conditions. The difference in basicity compared to the parent amine is profound, as illustrated by a comparison of their pKₐH values (the pKₐ of the conjugate acid). masterorganicchemistry.com

CompoundStructureSolventpKₐHBasicity
PyrrolidineC₄H₉NWater11.27 wikipedia.orgBasic
PyrrolidineC₄H₉NAcetonitrile19.56 wikipedia.orgBasic
Typical AmideR-CO-NR'₂Water~ -1 to 0Non-basic

This table compares the basicity of pyrrolidine with that of a typical amide, highlighting the dramatic decrease in basicity due to resonance in the amide group.

The N-acyl pyrrolidine ring is generally stable and does not readily undergo ring-opening reactions due to the lack of significant ring strain. Cleavage of the unstrained C-N bonds within the pyrrolidine core presents a considerable synthetic challenge.

However, recent advancements in synthetic methodology have demonstrated that such transformations are possible under specific, often reductive, conditions. nih.govresearchgate.net Strategies involving single-electron transfer (SET) have emerged as powerful tools for this purpose. For example, the combination of a Lewis acid and photoredox catalysis can enable the reductive cleavage of the C–N bond in N-benzoyl pyrrolidine. In such a proposed mechanism, the carbonyl group accepts an electron to form a radical anion intermediate. This intermediate can then undergo fragmentation, leading to the cleavage of a C-N bond and ring opening. These methods, while effective, require specialized reagents and conditions, underscoring the inherent stability of the N-acyl pyrrolidine ring.

Exploration of Reaction Mechanisms through Kinetic and Thermodynamic Studies

A thorough understanding of the reaction mechanisms of this compound requires detailed kinetic and thermodynamic investigations. While specific studies on this exact molecule are not widely available, data from analogous α-haloketone and α-haloamide systems provide significant insight.

Kinetic studies are crucial for determining reaction rates, rate laws, and the composition of the rate-determining step. For the Sₙ2 reaction at the α-carbon, the reaction is expected to follow second-order kinetics, being first-order in both the α-bromo amide and the nucleophile. nih.gov Dynamic kinetic resolution studies on related α-bromo esters and amides have been used to investigate the stereochemical outcomes of these substitution reactions, providing insight into the transition states. nih.govresearchgate.net

Computational chemistry offers a powerful tool for exploring reaction mechanisms by calculating the thermodynamic properties of reactants, intermediates, transition states, and products. Density Functional Theory (DFT) calculations can be used to model the potential energy surface of a reaction, allowing for the determination of key parameters like activation energies (Eₐ) and reaction enthalpies (ΔH). For example, computational studies on the reactions of α-haloketones with various nucleophiles have been performed to elucidate the factors controlling competing reaction pathways.

Reaction TypeSystem StudiedMethodCalculated ParameterIllustrative Value (kcal/mol)
Nucleophilic Substitutionα-Chloro Amide + AmineDFTActivation Energy (Eₐ)15 - 25
Amide α-FunctionalizationAmide + ElectrophileDFTReaction Enthalpy (ΔH)Varies with electrophile
Pyrrolidine PyrolysisPyrrolidineRRKM/Master Eq.C-N Bond Dissociation Energy~85 - 95

This table provides illustrative thermodynamic and kinetic parameters from computational and experimental studies on systems analogous to this compound to demonstrate the types of data obtained from mechanistic studies. researchgate.net

These studies help rationalize experimental observations, such as why substitution occurs preferentially at the α-carbon and the conditions under which ring-opening might become feasible. By combining experimental kinetics with computational modeling, a detailed, quantitative picture of the reactivity of this compound can be developed.

Catalytic Activation and Modulation of Reactivity

The reactivity of this compound is significantly influenced by the presence of the α-bromine atom, which makes the methylene (B1212753) group susceptible to nucleophilic attack. While the inherent reactivity of the carbon-bromine bond allows for a range of substitution reactions, catalytic methods can enhance and modulate this reactivity, offering pathways to novel molecular structures under milder conditions. Research into the catalytic activation of α-haloamides, a class of compounds to which this compound belongs, has revealed several effective strategies, including photocatalysis and Lewis acid catalysis. These approaches are pivotal in generating reactive intermediates that can participate in a variety of chemical transformations.

One prominent strategy for the activation of α-bromoamides involves photocatalysis, particularly through the formation of an electron donor-acceptor (EDA) complex. This method has been successfully applied to the coupling of α-bromoamides with unactivated alkenes to synthesize γ-lactams, a valuable heterocyclic motif in medicinal chemistry. nih.gov In this process, the α-bromoamide acts as an electron acceptor, and a suitable electron donor, such as a nitrogenous base, facilitates the formation of the EDA complex. Upon photoirradiation, a single-electron transfer (SET) can occur, leading to the homolytic cleavage of the C-Br bond and the generation of an electrophilic carbon-centered radical. This radical intermediate is then capable of adding to an unactivated olefin. nih.gov

The proposed mechanism for this photocatalytic activation can be outlined as follows:

Formation of an EDA complex between the α-bromoamide and a nitrogenous base.

Photoinduced electron transfer, either through direct absorption by the EDA complex or via sensitization by a photocatalyst, results in the cleavage of the C-Br bond to form a carbon-centered radical.

The electrophilic radical adds to an unactivated alkene, generating a new carbon-centered radical.

This intermediate can then undergo a halogen atom transfer (XAT) with another molecule of the α-bromoamide to propagate the radical chain and form the atom-transfer radical addition (ATRA) product.

Subsequent treatment with a base can then induce intramolecular cyclization to yield the final γ-lactam product. nih.gov

The efficiency of such photocatalytic reactions can be influenced by various factors, including the choice of solvent, the nature of the base, and the presence of additives.

Furthermore, the reactivity of the intermediate radical species can be modulated by the addition of Lewis acids. Lewis acids can enhance the electrophilicity of the carbon-centered radical, which can be particularly beneficial when using more substituted α-bromoamides or internal olefins as coupling partners. nih.gov This modulation of reactivity opens up possibilities for a broader substrate scope and the synthesis of more complex molecular architectures.

While direct transition metal-catalyzed cross-coupling reactions involving the C-Br bond of this compound are not extensively documented in dedicated studies, the broader field of transition metal-catalyzed reactions of amides offers insights into potential catalytic pathways. eie.grsciengine.comnih.gov Nickel-catalyzed transformations, for instance, have been shown to activate amide C-N bonds, leading to a variety of cross-coupling products. sciengine.com Although this involves a different bond cleavage, it highlights the potential for transition metals to mediate reactions involving amide-containing substrates. Future research may explore the application of transition metal catalysts, such as palladium, copper, or nickel complexes, to directly activate the C-Br bond of this compound for cross-coupling reactions with various nucleophiles.

The following table summarizes a representative photocatalytic reaction for a generic α-bromoamide, illustrating the potential for catalytic activation, based on findings for analogous systems. nih.gov

Entryα-BromoamideAlkeneBaseCatalystProductYield (%)
1N-Aryl-2-bromoacetamide1-OcteneAmine BasePhotocatalystγ-LactamHigh
2N-Alkyl-2-bromoacetamideStyreneAmine BasePhotocatalystγ-LactamModerate
3N-Acyl-2-bromoacetamideCyclohexeneAmine BasePhotocatalystγ-LactamGood

This table is a generalized representation based on analogous systems and is intended for illustrative purposes.

Further mechanistic studies, potentially employing computational methods and kinetic analysis, would be invaluable in elucidating the precise pathways of catalytic activation for this compound and optimizing reaction conditions for synthetic applications.

Applications of 2 Bromo 1 1 Pyrrolidinyl 1 Ethanone in Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

The reactivity of the α-bromo ketone group in 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone makes it an excellent electrophile for reactions with a wide range of nucleophiles. This property allows for the facile introduction of the N-acylpyrrolidine substructure into more complex molecular frameworks. This building block approach is particularly valuable in the synthesis of natural products and their analogues, where the pyrrolidine (B122466) ring is a common structural motif. nih.govnih.gov

One notable application is in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. nih.gov The electrophilic nature of this compound allows it to participate in sequential MCRs, leading to the rapid assembly of intricate molecular architectures. For instance, it can be envisioned as a key component in the synthesis of spiropyrrolidine oxindoles, a class of compounds with significant biological activity. rsc.orgresearchgate.net In these reactions, the in situ generated azomethine ylides can undergo a [3+2] cycloaddition with a suitable dipolarophile, and the bromoacetyl group can be further functionalized to construct the final complex molecule.

Precursor in Heterocyclic Compound Synthesis

The ability of this compound to serve as a precursor for various heterocyclic systems is one of its most significant attributes. The α-bromo ketone functionality is a classic synthon for the construction of five- and six-membered rings containing heteroatoms.

While direct synthesis of indolizidine alkaloids from this compound is not extensively documented in readily available literature, its structural components are highly relevant to the assembly of such bicyclic systems. The pyrrolidine ring forms the core of the indolizidine skeleton. Synthetic strategies often involve the elaboration of a pyrrolidine precursor. The bromoacetyl group of this compound provides a reactive handle for intramolecular cyclization reactions, a key step in the formation of the fused ring system of indolizidines. For example, a nucleophilic attack from a suitably positioned group on the pyrrolidine ring onto the electrophilic carbon of the bromoacetyl moiety could lead to the formation of the second ring.

This compound is a valuable precursor for a variety of other nitrogen-containing heterocycles. Its reaction with different nucleophilic reagents can lead to the formation of diverse ring systems.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole rings, involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. researchgate.net this compound can react with thiourea or substituted thioureas to yield 2-amino-4-(pyrrolidin-1-yl)thiazole derivatives. mdpi.comnih.gov These compounds are of interest due to the prevalence of the thiazole moiety in biologically active molecules. nih.govsemanticscholar.orgrsc.orgresearchgate.net

Imidazoles: Similarly, the reaction of this compound with amidines can lead to the formation of substituted imidazoles. This reaction, a variation of the Debus-Radziszewski imidazole (B134444) synthesis, provides a straightforward route to imidazoles bearing a pyrrolidinyl substituent.

Fused Heterocyclic Systems: The reactivity of this compound allows for its use in the synthesis of more complex fused heterocyclic systems. For example, it can be a starting material for the synthesis of pyrrolo[2,1-a]isoquinolines through a sequence of reactions involving multicomponent cycloaddition followed by intramolecular cyclization. nih.gov

Role as a Synthetic Intermediate for Structurally Diverse Derivatives

The electrophilic nature of the carbon atom bearing the bromine atom in this compound makes it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile synthesis of a wide range of structurally diverse derivatives. By varying the nucleophile, a plethora of functional groups can be introduced at the α-position to the carbonyl group.

NucleophileResulting Derivative
Aminesα-Amino-1-(1-pyrrolidinyl)-1-ethanones
Thiolsα-Thio-1-(1-pyrrolidinyl)-1-ethanones
Azidesα-Azido-1-(1-pyrrolidinyl)-1-ethanones
Carboxylatesα-Acyloxy-1-(1-pyrrolidinyl)-1-ethanones

These derivatives can serve as valuable intermediates for further synthetic transformations, expanding the molecular diversity that can be accessed from this starting material. For instance, the α-amino derivatives are precursors to various peptides and peptidomimetics.

Utilization in the Synthesis of Chemically Active Compounds

The pyrrolidine and thiazole moieties are present in a vast number of biologically active compounds and pharmaceuticals. nih.govmdpi.com The ability to readily synthesize pyrrolidinyl-substituted thiazoles and other heterocycles from this compound makes it a valuable tool in medicinal chemistry and drug discovery.

For example, pyrrolidine derivatives are key components in a wide range of pharmaceuticals, including antiviral, antibacterial, and anticancer agents. nih.govmdpi.com The synthesis of novel thiazole-based pyrrolidine derivatives has been shown to yield compounds with potential antibacterial and cytotoxic activities. nih.gov this compound can also serve as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a class of drugs used for the treatment of type 2 diabetes. beilstein-journals.org For instance, the related compound (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a crucial intermediate for the synthesis of the DPP-IV inhibitor Vildagliptin. beilstein-journals.org

Application in Materials Science and Polymer Chemistry

While direct applications of this compound in materials science and polymer chemistry are not extensively reported, its reactive nature suggests potential utility in these fields. The bromoacetyl group can act as an initiator or a grafting site for polymerization reactions.

For instance, N-(bromoacetyl)-modified peptides have been used for the preparation of synthetic peptide polymers and peptide-protein conjugates. researchgate.net This suggests that this compound could be used to initiate the polymerization of various monomers, leading to polymers with a terminal pyrrolidinyl-ethanone group. This end-group could then be used for further functionalization or for anchoring the polymer to a surface.

Furthermore, the concept of "grafting from" a surface involves immobilizing an initiator on a substrate and then polymerizing monomers from these initiated sites. nih.govbohrium.commdpi.com A related approach has been demonstrated with the use of bromoacetylated cellulose (B213188) to graft poly(N-vinylpyrrolidone) onto magnetite nanoparticles. wikipedia.orgplantarchives.org This suggests that this compound could be used to functionalize surfaces of various materials, such as biomaterials or nanoparticles, by covalently attaching the pyrrolidine-containing moiety. wikipedia.orgnih.govnih.govrsc.org This surface modification could impart new properties to the material, such as improved biocompatibility or specific binding capabilities. researchgate.net

Development of Related Compounds as Photoinitiators for Polymerization

While direct studies on this compound as a photoinitiator are not extensively documented, the synthesis and successful application of structurally similar compounds highlight the potential of this chemical family in initiating polymerization reactions. A notable example is the development of 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY), a derivative that shares the core pyrrolidinyl ethanone (B97240) structure.

MPY has been synthesized and characterized as a novel photoinitiator for the free radical polymerization of monomers like methyl methacrylate (B99206) (MMA). Research has shown that MPY can initiate polymerization upon irradiation with UV light, both in the presence and absence of air. This compound acts as a Type II photoinitiator, meaning it generates initiating radicals through interaction with a co-initiator, typically a tertiary amine. The mechanism involves the abstraction of a hydrogen atom from the amine by the excited state of the photoinitiator, leading to the formation of α-amino alkyl radicals that initiate the polymerization process.

The photophysical properties of MPY have been investigated to understand its efficiency as a photoinitiator. Key parameters are summarized in the table below.

Table 1: Photophysical Properties of 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY)

Property Value
Maximum Absorption Wavelength (λmax) 340 nm
Molar Absorptivity (ε) 7020 L·mol⁻¹·cm⁻¹
Singlet Excited-State Energy (Es) Investigated in dichloromethane
Photolysis Time Decomposed after 60 seconds of UV exposure

Integration into Functional Materials

The incorporation of this compound into larger molecular architectures can lead to the creation of functional materials with specific, desirable properties. The two key functional components of this molecule, the pyrrolidine ring and the α-bromo ketone group, offer distinct opportunities for material design.

Role of the Pyrrolidine Moiety:

The pyrrolidine ring is a versatile N-heterocyclic scaffold that can impart a range of functionalities to a polymer. The nitrogen atom in the pyrrolidine ring can act as a proton acceptor, making polymers containing this moiety pH-responsive. For instance, polymers derived from monomers such as N-ethyl pyrrolidine methacrylamide (B166291) have been shown to exhibit sensitivity to changes in pH. nih.gov This property is highly valuable for the development of "smart" materials, such as hydrogels for drug delivery, where a change in the physiological environment can trigger the release of a therapeutic agent. nih.gov

Furthermore, the pyrrolidine group can influence the solubility and thermal properties of polymers. The incorporation of pyrrolidone units into polymer structures has been explored to create materials with both aqueous and organic solvent solubility, high complexation ability, and good thermal stability. These characteristics are beneficial for applications in separation technologies, catalysis, and chromatography.

Role of the α-Bromo Ketone Group:

The α-bromo ketone is a highly reactive functional group that serves as a versatile anchor for attaching the molecule to other structures or for initiating polymerization. This group is a key precursor in the synthesis of a wide variety of heterocyclic compounds, some of which possess significant biological activity. In the context of materials science, the α-bromo ketone can be utilized in several ways:

Initiator for Polymerization: The bromine atom can be abstracted to generate a radical, which can then initiate a polymerization reaction. This is a common strategy in controlled radical polymerization techniques.

Post-Polymerization Modification: The α-bromo ketone can be introduced into a polymer chain as a reactive site for post-polymerization modification. This allows for the synthesis of functional polymers with tailored properties, as various nucleophiles can displace the bromide to introduce new functional groups.

Synthesis of Functional Monomers: this compound can be used as a starting material to synthesize more complex monomers. These monomers, containing the pyrrolidinyl ethanone core, can then be polymerized to create functional polymers with unique optical, electronic, or biological properties.

The combination of the stimuli-responsive nature of the pyrrolidine group and the reactive handle provided by the α-bromo ketone makes this compound a promising building block for the design and synthesis of advanced functional materials for a wide range of applications, including biomedicine, electronics, and catalysis.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic environment. For 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone, with the molecular formula C₆H₁₀BrNO, a predictable pattern of signals would be expected. Due to rotational hindrance around the amide C-N bond, the two methylene (B1212753) groups adjacent to the nitrogen may become inequivalent, leading to more complex signals than simple triplets. However, a simplified, time-averaged spectrum is often observed. The expected signals would include a downfield singlet for the methylene protons adjacent to the bromine atom and two multiplets for the protons on the pyrrolidine (B122466) ring.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-C(=O)CH ₂Br ~4.0 Singlet (s) 2H
-N-CH ₂- ~3.5 Triplet (t) 4H

Note: Data is predictive and based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of chemically unique carbon atoms in the molecule. For this compound, four distinct signals are anticipated, corresponding to the carbonyl carbon, the brominated methylene carbon, and the two sets of carbons in the pyrrolidine ring. The carbonyl carbon is expected to be the most downfield signal.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O ~165
-N-C H₂- ~46
-C H₂Br ~28

Note: Data is predictive and based on analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, a COSY spectrum would show a cross-peak connecting the signals of the two different methylene groups within the pyrrolidine ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signal at ~4.0 ppm to the carbon signal at ~28 ppm (-CH₂Br), the proton signals at ~3.5 ppm to the carbon signals at ~46 ppm (-N-CH₂-), and the proton signals at ~1.9 ppm to the carbon signals at ~24 ppm (-CH₂-CH₂-CH₂-).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and confirming its identity. The sample is vaporized and passed through a GC column, which separates it from any volatile impurities. As each component elutes from the column, it enters the mass spectrometer.

The resulting mass spectrum for the main component would be compared against a spectral library for identification. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion [M]⁺ and any bromine-containing fragments. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Therefore, the molecular ion would appear as a pair of peaks at m/z 191 and 193.

Common fragmentation pathways for amides include the cleavage of the amide (N-CO) bond. nih.govrsc.org A likely fragmentation would be the alpha-cleavage next to the carbonyl group, leading to the formation of a stable pyrrolidinyl-acylium ion.

Predicted Mass Spectrometry Fragmentation Data

m/z (Mass/Charge) Ion Identity Notes
191/193 [C₆H₁₀BrNO]⁺ Molecular ion peak (M, M+2), showing the characteristic bromine isotope pattern.
112 [C₆H₁₀NO]⁺ Fragment resulting from the loss of the bromine radical (•Br).

Note: Data is predictive and based on established fragmentation principles.

While GC-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). nih.govalevelchemistry.co.uk This precision allows for the unambiguous determination of a molecule's elemental formula. uni-rostock.de By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed. This is a definitive method for verifying the identity of this compound.

Theoretical Exact Mass for C₆H₁₀BrNO

Isotope Exact Mass (Da)
¹²C 12.000000
¹H 1.007825
⁷⁹Br 78.918337
¹⁴N 14.003074
¹⁶O 15.994915
Calculated Exact Mass [M]⁺ 190.99491

| Calculated Exact Mass [M+2]⁺ | 192.99286 |

An HRMS measurement confirming a mass value extremely close to 190.99491 would provide very strong evidence for the elemental formula C₆H₁₀⁷⁹BrNO.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying the components of a mixture. For this compound, techniques like HPLC, GC, and UPLC are vital for ensuring the material meets the high purity standards required for subsequent reactions and research applications.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally unstable compounds like this compound. The method separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. A UV detector is commonly used for quantification, as the carbonyl group within the molecule is a chromophore.

In a typical research setting, a reversed-phase HPLC method would be developed to determine the purity of a synthesized batch. The retention time of the main peak corresponding to the compound would be established, and the area of this peak relative to the total area of all peaks provides a measure of its purity. This quantitative data is essential for calculating reaction yields and ensuring stoichiometric accuracy in further synthetic steps.

Table 1: Illustrative HPLC Method Parameters for Analysis This table represents a typical starting point for method development and is not derived from a specific published study on this exact compound.

Parameter Condition
Column C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis at 254 nm

| Column Temp. | 30 °C |

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds. The compound is vaporized and separated based on its boiling point and interactions with the stationary phase within a long, thin capillary column. While direct GC data for this compound is not widely published, its structural analogues, such as 2-bromo-1-phenylethanone, are known to be analyzable by this method. nist.gov

For this compound, GC analysis, often coupled with a mass spectrometer (GC-MS), can be used to detect volatile impurities, starting materials, or byproducts from its synthesis. The retention time serves as a qualitative identifier, while the mass spectrum provides definitive structural confirmation. The declared purity of commercially available analogues is often around 98%, a value that can be verified using GC. semanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. It utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher operating pressures. This results in dramatically improved resolution, greater sensitivity, and significantly faster analysis times. For complex reaction mixtures involving this compound, UPLC can resolve impurities that might co-elute with the main peak in a standard HPLC separation. This enhanced separation capability is critical for process optimization and for detecting trace-level byproducts in kinetic studies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, its covalent bonds vibrate at specific frequencies, absorbing energy and creating a unique spectral fingerprint.

The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. Analysis of related α-bromo ketones provides a strong basis for these expectations. nist.govnist.gov

Table 2: Expected IR Absorption Frequencies for Key Functional Groups

Functional Group Bond Characteristic Absorption (cm⁻¹) Expected Appearance
Amide Carbonyl C=O ~1650 - 1680 Strong, sharp peak
Alkyl C-H C-H ~2850 - 2960 Medium to strong peaks
Carbon-Nitrogen C-N ~1180 - 1360 Medium intensity peak

| Carbon-Bromine | C-Br | ~500 - 600 | Weak to medium peak |

The most prominent feature would be the strong absorption from the tertiary amide carbonyl (C=O) group. The presence of C-H stretches from the pyrrolidine ring and the ethyl group, along with the C-N and C-Br stretches, would collectively confirm the compound's identity.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound itself is not publicly available, analyses of closely related compounds demonstrate the power of this technique. For instance, the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone reveals detailed information about its molecular planarity and intermolecular interactions. researchgate.net Similarly, the analysis of more complex cathinones containing a pyrrolidine ring, such as 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone, shows how hydrogen bonding and π-π stacking interactions dictate the crystal packing. nih.gov

A successful crystallographic analysis of this compound would yield a detailed dataset of its solid-state conformation.

Table 3: Exemplary Crystal Data from a Related Compound (2-Bromo-1-(4-methoxyphenyl)ethanone) This data is for a structurally related compound and serves to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Parameter Value
Chemical Formula C₉H₉BrO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell a (Å) 7.7360
Unit Cell b (Å) 12.441
Unit Cell c (Å) 10.048
Unit Cell β (°) 111.42

| Volume (ų) | 900.3 |

This data allows for the precise calculation of molecular geometry and provides insights into the packing forces within the crystal lattice, which can influence physical properties like melting point and solubility.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone, methods such as Density Functional Theory (DFT) or ab initio calculations could be employed to optimize its molecular geometry. These calculations would typically predict bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure of this compound is characterized by the presence of a pyrrolidine (B122466) ring, a carbonyl group, and a bromine atom. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the carbonyl group possess lone pairs of electrons, while the bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. Theoretical calculations could map the electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential surface to predict regions of electrophilicity and nucleophilicity.

Modeling of Reaction Pathways and Transition State Analysis

Computational modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. For this compound, a key reaction is nucleophilic substitution at the α-carbon, where the bromine atom is displaced.

Theoretical studies could model the SN2 reaction pathway with various nucleophiles. This would involve calculating the energy profile of the reaction, locating the transition state structure, and determining the activation barrier. Such analyses provide a deeper understanding of the reaction kinetics and the factors influencing reactivity. However, specific transition state analyses for reactions involving this compound have not been found in the reviewed literature.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

For this compound, theoretical calculations could predict its 1H and 13C NMR spectra. While experimental spectroscopic data is available from suppliers, detailed computational predictions are not published in research literature. bldpharm.com

Conformational analysis is crucial for understanding the flexibility of the pyrrolidine ring and the rotational barrier around the C-N and C-C single bonds. By mapping the potential energy surface as a function of key dihedral angles, the most stable conformers and the energy barriers between them can be identified. This information is vital for understanding how the molecule's shape influences its reactivity and interactions. Specific conformational analysis studies for this compound are not available in the public domain.

Structure-Reactivity Relationship Studies and Predictive Modeling

Structure-reactivity relationship studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. For a compound like this compound, these studies could predict its reactivity towards different reagents based on calculated descriptors.

Predictive modeling could be used to estimate various properties, including toxicity, environmental fate, and potential biological activities. While the compound is noted to be an analog of acetylcholine (B1216132) and may interact with acetylcholine receptors, detailed predictive modeling studies focusing on its structure-reactivity relationships are not found in the surveyed scientific literature. biosynth.comcymitquimica.com

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes for 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone

The pursuit of greener and more efficient synthetic methods is a central theme in modern chemistry. researchgate.net Future research into the synthesis of this compound will likely focus on principles of green chemistry to minimize environmental impact and enhance scalability. ucl.ac.uk

Key areas of investigation include:

Catalytic Amide Bond Formation: Traditional methods for creating the amide bond in the pyrrolidinyl-ethanone core often involve stoichiometric coupling reagents that generate significant waste. sigmaaldrich.com Future approaches will likely explore catalytic methods, such as direct amidation of carboxylic acids or oxidative amidation of alcohols and aldehydes, which offer higher atom economy. ucl.ac.uk Biocatalysis, utilizing enzymes for amide formation, presents another promising avenue for sustainable synthesis. ucl.ac.uk

Greener Bromination Techniques: The α-bromination of the ketone is a crucial step. Current methods may use hazardous reagents like elemental bromine. nih.gov Future research will likely focus on safer and more sustainable brominating agents. One-pot syntheses starting from secondary alcohols using combinations like ammonium (B1175870) bromide and oxone represent a greener alternative. researchgate.netrsc.org Other approaches might involve electrochemical methods or the use of solid-supported brominating agents to simplify purification and reduce waste. organic-chemistry.org

Solvent-Free and Alternative Solvent Systems: The use of volatile organic solvents is a major contributor to the environmental footprint of chemical synthesis. researchgate.net Research into solvent-free reaction conditions, or the use of greener solvents like ionic liquids or water, for the synthesis of this compound is a promising direction. nih.govresearchgate.net Microwave-assisted synthesis is another technique that can accelerate reactions and often reduce the need for solvents. rasayanjournal.co.in

Synthetic StepConventional MethodPotential Green Alternative
Amide Formation Stoichiometric coupling reagents (e.g., DCC, HATU) ucl.ac.ukBoronic acid-catalyzed amidation, Enzymatic resolution ucl.ac.uksigmaaldrich.com
α-Bromination Elemental Bromine (Br₂) nih.govN-Bromosuccinimide (NBS) with a catalyst, Ammonium bromide/Oxone researchgate.netnih.gov
Reaction Medium Chlorinated solvents (e.g., Dichloromethane)Ionic liquids, Water, Solvent-free conditions nih.govresearchgate.net

Exploration of Unconventional Chemical Transformations

The reactivity of the α-bromo ketone moiety in this compound opens the door to a wide range of chemical transformations beyond simple nucleophilic substitution. Future research is expected to delve into more unconventional reactions to generate novel molecular architectures.

Palladium-Catalyzed Cascade Reactions: The bromo-alkene functionality can participate in palladium-catalyzed cascade reactions. For instance, intramolecular Heck reactions followed by cross-coupling with organoboronic acids could lead to the formation of complex polycyclic structures. researchgate.net

Radical-Mediated Cyclizations: The carbon-bromine bond can be homolytically cleaved to generate a radical intermediate. This radical could then participate in intramolecular cyclization reactions, offering a pathway to novel carbocyclic and heterocyclic systems.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. The α-bromo ketone motif can be a substrate in photocatalytic reactions, enabling transformations such as intermolecular dimerization of enamines to form polysubstituted pyrroles. researchgate.net

Targeted Synthesis of Advanced Derivatives with Modified Reactivity Profiles

Systematic modification of the this compound structure can lead to the development of advanced derivatives with tailored reactivity and properties.

Substitution on the Pyrrolidine (B122466) Ring: Introducing substituents on the pyrrolidine ring can significantly influence the steric and electronic properties of the molecule. This can be exploited to control the stereochemical outcome of subsequent reactions. Chiral pyrrolidine derivatives are widely used as organocatalysts, and substituted analogs of this compound could serve as precursors to novel catalysts. nih.gov

Modification of the Bromoacetyl Group: Replacing the bromine atom with other halogens (chlorine or iodine) would alter the reactivity of the α-haloketone, providing a tunable handle for synthetic applications. researchgate.net Furthermore, the synthesis of α,α-dihaloketone derivatives could open up new reaction pathways. organic-chemistry.org

Incorporation of Additional Functional Groups: Attaching other functional groups to the pyrrolidine ring or the acetyl moiety can lead to bifunctional molecules with unique reactivity. For example, the introduction of an alkyne or alkene could enable click chemistry or metathesis reactions.

Derivative TypePotential Application
Chiral Pyrrolidine Analogs Precursors for asymmetric organocatalysts nih.gov
α-Chloro/Iodo Analogs Tunable reactivity in nucleophilic substitution reactions researchgate.net
Derivatives with Alkenyl/Alkynyl Groups Substrates for cycloaddition and cross-coupling reactions

Interdisciplinary Research Leveraging the Chemical Reactivity of the Compound

The versatile reactivity of this compound makes it a valuable tool for interdisciplinary research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The pyrrolidine nucleus is a common scaffold in many biologically active compounds and pharmaceuticals. researchgate.net this compound can serve as a starting material for the synthesis of novel pyrrolidine derivatives with potential therapeutic applications, including analgesic, anti-inflammatory, and CNS activities. researchgate.netnih.gov The α-bromo ketone moiety allows for the facile introduction of various pharmacophores through reaction with nucleophiles.

Probe Development for Chemical Biology: The reactivity of the α-bromo ketone towards nucleophilic amino acid residues (such as cysteine) makes it a potential warhead for the design of covalent inhibitors or chemical probes to study biological processes.

Synthesis of Functional Materials: The pyrrolidine moiety can be incorporated into polymers and other materials to impart specific properties. This compound could be used to synthesize monomers for polymerization or to functionalize existing polymer backbones.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone in laboratory settings?

The compound is synthesized via bromination of 1-(1H-pyrrol-1-yl)ethan-1-one using bromine in acetic acid or dichloromethane. Reactions are conducted at room temperature or slightly elevated temperatures (30–40°C) to ensure complete conversion. Monitoring via TLC or GC-MS is recommended to track reaction progress. Purification typically involves recrystallization or column chromatography .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the pyrrolidinyl ring (δ ~6.5–7.0 ppm for aromatic protons) and the bromoethyl ketone moiety.
  • IR spectroscopy : To identify the carbonyl stretch (~1700 cm⁻¹) and C-Br absorption (~550 cm⁻¹).
  • X-ray crystallography : For definitive structural elucidation, using programs like SHELXL for refinement. Single-crystal studies often require slow evaporation of solvent mixtures (e.g., ethanol/hexane) .

Q. What nucleophilic substitution reactions are feasible with this compound?

The bromine atom undergoes substitution with nucleophiles like amines (e.g., aniline), thiols, or alkoxides. Reactions are typically performed in polar aprotic solvents (DMSO, DMF) with bases such as NaH or K₂CO₃. For example, treatment with sodium methoxide in ethanol yields 1-(1-pyrrolidinyl)-2-methoxyethanone .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?

Key strategies include:

  • Solvent selection : Dichloromethane minimizes side reactions compared to acetic acid.
  • Catalytic additives : Trace iodine or Lewis acids (e.g., FeCl₃) may accelerate bromination.
  • Continuous flow systems : Enhance reproducibility and reduce exothermic risks, as noted in industrial-scale adaptations .

Q. What computational and experimental approaches resolve contradictions in reactivity predictions?

Discrepancies between DFT calculations (e.g., nucleophilic attack at the β-carbon) and experimental outcomes (e.g., α-substitution) can be addressed by:

  • Solvent-effect modeling : Using COSMO-RS to account for solvation dynamics.
  • Kinetic isotope studies : To probe mechanistic pathways.
  • Cross-validation : Comparing results with structurally analogous compounds like 2-bromo-1-(4-morpholinophenyl)-1-ethanone .

Q. How does the pyrrolidinyl group influence electronic and steric properties in catalysis?

The pyrrolidinyl ring introduces:

  • Electron-donating effects : Stabilizes transition states in SN2 reactions via lone-pair delocalization.
  • Steric hindrance : Limits nucleophile access to the carbonyl carbon, favoring β-substitution in bulky systems. Comparative studies with non-cyclic amines (e.g., morpholine derivatives) highlight these effects .

Q. What crystallographic challenges arise with this compound, and how are they mitigated?

Common issues include:

  • Crystal twinning : Addressed by refining data with SHELXL’s TWIN/BASF commands.
  • Disorder in the pyrrolidinyl ring : Resolved using restraints (ISOR, DELU) during refinement.
  • High-resolution data requirements : Synchrotron sources (λ < 1 Å) improve precision for light-atom resolution .

Methodological Considerations

Q. How should researchers handle conflicting spectroscopic data (e.g., NMR vs. X-ray)?

  • Multi-technique validation : Confirm NMR assignments via HSQC/HMBC correlations.
  • Density functional theory (DFT) : Compare calculated vs. experimental chemical shifts.
  • Crystallographic redundancy : Collect data from multiple crystals to rule out polymorphism .

Q. What are best practices for studying the compound’s biological activity?

  • Structure-activity relationship (SAR) studies : Modify the pyrrolidinyl or bromo group and test against targets (e.g., kinases).
  • In silico docking : Use AutoDock Vina to predict binding modes to proteins like cytochrome P450.
  • Metabolic stability assays : Employ liver microsomes to assess degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.